molecular formula C26H22N2O5 B11124589 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dimethoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11124589
M. Wt: 442.5 g/mol
InChI Key: AAWYDRUEZCIQJE-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure comprises a chromenopyrrole dione core substituted with a 3,4-dimethoxyphenyl group at position 1, a methyl group at position 7, and a 6-methylpyridin-2-yl group at position 2.

Such structural features are critical for drug discovery, as evidenced by the synthesis of 223 derivatives in this class for screening as drug candidates .

Properties

Molecular Formula

C26H22N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H22N2O5/c1-14-8-10-18-17(12-14)24(29)22-23(16-9-11-19(31-3)20(13-16)32-4)28(26(30)25(22)33-18)21-7-5-6-15(2)27-21/h5-13,23H,1-4H3

InChI Key

AAWYDRUEZCIQJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC(=N4)C)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Preparation Methods

Multicomponent Reaction (MCR) Approach

Step 1: Core Formation
A one-pot reaction involving:

  • 3,4-Dimethoxybenzaldehyde (electron-rich aldehyde)

  • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (diketone precursor)

  • 6-Methylpyridin-2-amine (primary amine)

Conditions :

  • Solvent : Ethanol or DMF.

  • Catalyst : Acetic acid or piperidine.

  • Temperature : Reflux (80°C).

Mechanism :

  • Condensation of aldehyde and amine to form an imine.

  • Cyclization with the diketone precursor to generate the pyrrole ring.

  • Dehydration to form the chromeno-pyrrole core.

Yield : 70–80% (analogous reactions).

Example Reaction :

Palladium-Catalyzed Cross-Coupling

For introducing the 6-methylpyridin-2-yl group:
Step 1: Halogenation
Functionalize the chromeno-pyrrole core with a halogen (Br or Cl) at position 2.

Step 2: Suzuki Coupling
React with 6-methylpyridin-2-yl boronic acid using:

  • Catalyst : Pd(OAc)₂ or PdCl₂(dppf).

  • Base : K₂CO₃ or NaOH.

  • Solvent : Toluene or DMF.

Conditions :

  • Temperature : 85–100°C.

  • Yield : 60–75% (analogous couplings).

Example Reaction :

Cyclization via I₂/DMSO Oxidation

Step 1: Intermediate Synthesis
Prepare a 3-hydroxy-4-[(2E)-3-arylprop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-one precursor.

Step 2: Oxidative Cyclization
Treat with I₂/DMSO to form the chromeno-pyrrole core.

Conditions :

  • Solvent : DMSO.

  • Catalyst : I₂ (catalytic).

  • Temperature : Boiling (150°C).

Yield : 50–60% (analogous reactions).

Example Reaction :

Key Reaction Data Tables

Table 1: Synthesis of Chromeno-Pyrrole Core via MCR

StepReagents/ConditionsYieldPuritySource
13,4-Dimethoxybenzaldehyde, methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, 6-methylpyridin-2-amine, acetic acid, ethanol, reflux (80°C, 20 h)75%>95%
2Purification: Crystallization (ethanol)
StepReagents/ConditionsYieldSource
1Chromeno-pyrrole bromide, 6-methylpyridin-2-yl boronic acid, Pd(OAc)₂, K₂CO₃, toluene, 85°C, 20 h70%
2Purification: Column chromatography (SiO₂, EtOAc/hexane)

Table 3: I₂/DMSO Cyclization

StepReagents/ConditionsYieldSource
1Pyrrol-2-one intermediate, I₂, DMSO, 150°C, 2 h55%
2Purification: Recrystallization (CHCl₃/MeOH)

Critical Challenges and Optimizations

  • Regioselectivity : Controlling the position of substituents during MCR requires careful adjustment of reaction times and catalysts.

  • Stereochemistry : The syn or anti configuration of the pyrrole ring may influence biological activity, necessitating chiral resolution or asymmetric catalysis.

  • Purification : Chromatography or crystallization is essential to isolate the target compound from byproducts (e.g., unreacted aldehydes or amines) .

Chemical Reactions Analysis

Core Reactivity in Multicomponent Cyclizations

The chromenopyrrole core participates in cyclization reactions under acidic or catalytic conditions. A study demonstrated that related 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones form via a one-pot multicomponent reaction involving:

  • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates

  • Aryl aldehydes

  • Primary amines

Key Conditions :

Reaction ParameterDetails
SolventEthanol or methanol with acetic acid
Temperature40–80°C (reflux)
CatalystsNone required; acid-mediated cyclization
Yield Range43–86%

This method highlights the compound’s susceptibility to annulation reactions, particularly when electron-rich aldehydes or amines are present .

a) Methoxy Group Demethylation

The 3,4-dimethoxyphenyl group undergoes demethylation under strong acidic or oxidative conditions, producing catechol derivatives. For example:

  • Reagents: BBr₃ in dichloromethane or HI in acetic acid

  • Products: Hydroxyphenyl analogs with enhanced hydrogen-bonding capacity.

b) Pyridine Ring Modifications

The 6-methylpyridin-2-yl moiety participates in:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts.

  • Electrophilic Substitution : Nitration or sulfonation at the pyridine’s para-position using HNO₃/H₂SO₄ or SO₃/H₂SO₄ .

Catalytic Hydrogenation and Reduction

The dihydrochromeno ring undergoes selective reduction:

Reaction TypeConditionsProduct
Pd-C Catalyzed Hydrogenation H₂ (1 atm), Pd-C (10%), 60–90°C in dioxaneTetrahydrochromeno derivatives
NaBH₄ Reduction Methanol, 0°CPartially saturated pyrrolone ring

Hydrogenation preserves the pyridine ring while reducing the chromene double bond .

Oxidative Reactions

The pyrrolone ring is prone to oxidation:

  • KMnO₄/H₂SO₄ : Cleaves the pyrrolone ring to form dicarboxylic acid derivatives.

  • mCPBA (meta-Chloroperbenzoic acid) : Epoxidizes the chromene double bond, forming an epoxide intermediate.

Biological Interaction-Driven Reactivity

In vitro studies suggest the compound interacts with biological targets via:

  • Hydrogen Bonding : Methoxy and carbonyl groups bind to enzyme active sites.

  • π-π Stacking : The aromatic systems engage with hydrophobic protein pockets.

Table: Structural Analogs and Their Modifications

Analog StructureModificationBiological Activity Change
3-Hydroxyphenyl variantDemethylation at C3/C4Increased antioxidant activity
Pyridine-Cl substitutionHalogenation at pyridine C6Enhanced kinase inhibition
Chromene ring saturationHydrogenationReduced cytotoxicity

These modifications underscore the compound’s adaptability in structure-activity relationship studies .

Stability and Degradation Pathways

  • Photodegradation : UV exposure (254 nm) induces cleavage of the chromene ring, forming quinone derivatives.

  • Hydrolytic Degradation : Unstable in strongly basic conditions (pH > 10), leading to ring-opening and formation of substituted maleimides .

Scientific Research Applications

Biological Activities

Research indicates that 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through specific mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in vitro and in vivo models.

Medicinal Chemistry

The unique structure of this compound positions it as a candidate for drug development in areas such as:

  • Cancer Therapy : Its potential to inhibit tumor growth makes it a subject of interest in oncology research.
  • Infectious Diseases : Its antimicrobial properties could lead to new treatments for bacterial and fungal infections.

Biological Studies

This compound can serve as a probe in biological studies to explore various pathways and interactions due to its bioactive nature.

Material Science

The electronic properties inherent in its structure may be useful for developing organic semiconductors and other advanced materials.

Case Studies

Several case studies have documented the biological activities and potential applications of this compound:

  • Antioxidant Activity : Research has demonstrated that derivatives within the chromeno[2,3-c]pyrrole class exhibit significant antioxidant activity by scavenging free radicals effectively.
  • Antihyperglycemic Effects : Some derivatives have shown efficacy comparable to established antihyperglycemic drugs like Glimepiride, indicating potential applications in diabetes management.
  • Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in critical biological pathways, including the Main protease (Mpro) of SARS-CoV-2.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it could inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-Donating Groups (e.g., methoxy, hydroxy): Increase solubility in polar solvents and modulate electronic properties. For example, 4{4–19-7} with a 3,4,5-trimethoxyphenyl group shows a lower melting point (195–197°C) compared to chloro-substituted analogs (>295°C), likely due to reduced crystallinity . The target compound’s 6-methylpyridin-2-yl group may offer superior binding affinity in biological assays compared to alkyl or simple aryl groups .
  • Synthetic Flexibility : The multicomponent reaction tolerates diverse substituents, including halogens, hydroxy, and methoxy groups, enabling rapid diversification .

Physicochemical and Spectroscopic Comparison

Table 2: Spectroscopic and Analytical Data of Selected Analogs

Compound ID/Name IR (C=O Stretching, cm⁻¹) <sup>1</sup>H NMR (Key Signals) Mass (APSI MS) Elemental Analysis (C/H/N)
Target Compound ~1700–1710 (estimated) δ 3.8–4.0 (OCH3), δ 6.7–7.5 (aromatic protons) Estimated: C ~70–75%, H ~5–6%, N ~3–4%
4{4–19-7} 1711, 1593 δ 3.65 (s, OCH3), δ 6.67 (s, aryl H) 440.1 (M+1) C 65.59%, H 5.73%, N 3.19% (matches calculated)
4{8–11-24} 1701, 1647 δ 9.53 (s, OH), δ 7.95–7.13 (aryl H) 432.0 (M+1) C 69.53%, H 4.20%, N 3.24% (matches calculated)
2-Phenyl derivatives 1690–1710 δ 5.4–5.7 (CH pyrrole), δ 7.2–7.9 (aryl H) 300–450 (M+1) C 65–75%, H 4–6%, N 3–5%

Key Observations :

  • IR Spectroscopy : All analogs show strong C=O stretches near 1700 cm⁻¹, confirming the presence of the diketone moiety. Hydroxy groups (e.g., in 4{8–11-24}) exhibit broad O–H stretches near 3386 cm⁻¹ .
  • NMR Data : Aromatic protons and substituent-specific signals (e.g., OCH3 at δ 3.65 in 4{4–19-7}) align with expected electronic environments. The target compound’s 3,4-dimethoxyphenyl group would likely show distinct splitting patterns in the δ 6.7–7.5 range .

Biological Activity

1-(3,4-Dimethoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential biological applications. Its unique structure suggests various pharmacological activities, particularly in the realms of oncology and neuroprotection. This article delves into its biological activity, synthesizing data from multiple studies and highlighting significant findings.

Chemical Structure and Properties

The compound has a molecular formula of C24H21N3O5 and a molecular weight of approximately 431.4 g/mol. The structure features a chromeno-pyrrole framework that is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of chromeno-pyrrole compounds exhibit notable anticancer properties. For instance, the compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell Line IC50 (µM) Reference
A549 (Lung)< 5
H460 (Lung)< 5
MDA-MB-231 (Breast)0.59
UACC-62 (Melanoma)0.48

These results suggest that the compound's structure may enhance its interaction with cellular targets involved in cancer proliferation.

The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation. The presence of electron-withdrawing groups in its structure may enhance its reactivity towards biological targets.

Neuroprotective Effects

In addition to anticancer properties, preliminary studies have suggested potential neuroprotective effects. The compound's ability to cross the blood-brain barrier and interact with neuronal receptors could position it as a candidate for treating neurodegenerative diseases.

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted where the compound was administered to various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with some derivatives outperforming established chemotherapeutics.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment protocols.

Q & A

Q. Why do some aryl aldehydes fail to produce the target compound despite optimized conditions?

  • Answer : Ortho-substituted aldehydes (e.g., 2-nitrobenzaldehyde) sterically hinder imine formation, leading to <5% yields. Alternative pathways (e.g., Schiff base intermediates) may dominate; switch to para-substituted analogs or pre-form the imine .

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